molecular formula C11H12N2O5 B1671113 5-Ethynyl-2'-deoxyuridine CAS No. 61135-33-9

5-Ethynyl-2'-deoxyuridine

Cat. No. B1671113
CAS RN: 61135-33-9
M. Wt: 252.22 g/mol
InChI Key: CDEURGJCGCHYFH-DJLDLDEBSA-N
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Description

5-Ethynyl-2’-deoxyuridine (EdU) is a nucleoside analog of thymidine . It is incorporated into DNA during active DNA synthesis . EdU is used to assay DNA synthesis in cell culture and detect cells in embryonic, neonatal, and adult animals which have undergone DNA synthesis .


Synthesis Analysis

EdU is a thymidine analogue that can be incorporated into cellular DNA for cell proliferation studies . The incorporated nucleoside analogue can be detected by a copper-catalyzed click reaction with a fluorescent azide . In a Cu (I)-catalyzed reaction, the alkyne of EdU reacts with an azide containing fluorochrome, forming a stable covalent bond .


Molecular Structure Analysis

EdU, like BrdU, is a nucleoside analogue to thymidine which is actively transported into cells while dividing and is incorporated into the newly synthesized DNA structure . The use of antibodies with a fluorescent tag against BrdU makes it possible to determine S phase if cells were pulsed with 10uM BrdU more accurately than just using DNA binding dyes such as PI, 7-AAD, DAPI, or ToPro-3 .


Chemical Reactions Analysis

EdU is labeled and detected with an azide molecule (most commonly fluorescent azides) through Cu (I)-catalyzed azide–alkyne cycloaddition (CuAAC) click chemistry . Unlike the commonly used bromodeoxyuridine (BrdU), EdU detection requires no heat or acid treatment .

Scientific Research Applications

1. Applications in Aptamer Selection and Biosensing

5-Ethynyl-2'-deoxyuridine is utilized in various applications, including potent aptamer selection experiments and biosensing. A synthesis method avoiding the formation of acetyl and chloro vinyl base-modified triphosphates, which could interfere with these experiments, has been developed (Röthlisberger, Levi‐Acobas, & Hollenstein, 2017).

2. Role in DNA Synthesis and Cell Cycle Analysis

EdU is a valuable tool for analyzing different phases of the cell cycle, especially in plants. It is incorporated into replicating DNA, allowing for analysis without needing synchronous cell populations. This method is adaptable to various plant systems (Wear et al., 2016).

3. Detection of S-Phase Cell Cycle Progression

EdU offers an improved method for detecting S-phase cell cycle progression compared to traditional BrdU labeling. It is incorporated into DNA during active synthesis, allowing for detection without disrupting DNA structure, thereby preserving cell surface epitopes and providing increased reproducibility (Buck et al., 2008).

4. Synthesis for Thymidylate Synthase Inhibition

The synthesis of 5-ethynyl-2′-deoxyuridine nucleoside and its analogs aims to create inhibitors of thymidylate synthase. This has implications in studying and potentially treating conditions that require inhibition of this enzyme (Khan, Dobrikov, & Shaw, 2005).

5. Imaging Cellular DNA

EdU is used as a metabolic probe for cellular DNA synthesis, offering reduced genotoxicity compared to other analogs. It is incorporated by endogenous enzymes into replicating cells, allowing for rapid and chemically orthogonal labeling of nucleic acids in cells, facilitating time-resolved, multicolor labeling of DNA synthesis (Rieder & Luedtke, 2014).

6. Monitoring DNA Replication in Yeast

EdUincorporation and detection in fission yeast offer insights into DNA replication and repair processes. Despite its toxic effects and cell cycle arrest at higher concentrations, EdU can be useful for detecting early stages of S phase or DNA synthesis associated with DNA repair and recombination (Hua & Kearsey, 2011).

7. Detecting DNA Synthesis in Vivo

EdU is employed to detect DNA synthesis in proliferating cells. Its incorporation and detection by a fluorescent azide through a Cu(I)-catalyzed reaction allow for the visualization of newly synthesized DNA in various tissues and organisms. This method is advantageous over BrdU as it does not require DNA denaturation and preserves structural integrity (Salic & Mitchison, 2008).

8. Enhancing Electron-Transfer Efficiency in DNA

5-(Phenylethynyl)-2'-deoxyuridine, a derivative of EdU, has been shown to regulate DNA-mediated excess electron transfer (EET) when incorporated into oligodeoxynucleotides. This finding has potential implications in the field of bioelectronics and DNA-based nanotechnology (Tanaka et al., 2012).

Safety And Hazards

EdU incorporated into DNA induces DNA damage through the formation of interstrand crosslinks . These are detected by the cell during DNA replication, which is reflected by phosphorylation of histone H2AX, arrest in the cell cycle progression, and apoptosis . Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye .

Future Directions

EdU is now widely used to track proliferating cells in multiple biological systems . EdU-labelling allows cells to be isolated without denaturing DNA, allowing researchers to determine the transcriptional profile of cells . This approach has been used to assess transcription in neuronal cells and tissues that have recently divided either in vitro or in vivo . Future research may focus on improving the function of EdU, such as chemical monophosphorylation to enhance the efficiency of the substrate in DNA polymerization .

properties

IUPAC Name

5-ethynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5/c1-2-6-4-13(11(17)12-10(6)16)9-3-7(15)8(5-14)18-9/h1,4,7-9,14-15H,3,5H2,(H,12,16,17)/t7-,8+,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDEURGJCGCHYFH-DJLDLDEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20976652
Record name 5-Ethynyl-2′-deoxyuridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethynyl-2'-deoxyuridine

CAS RN

61135-33-9
Record name 5-Ethynyl-2′-deoxyuridine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethynyl-2'-deoxyuridine
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Record name 5-Ethynyl-2′-deoxyuridine
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Record name 61135-33-9
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Record name 5-ETHYNYL-2'-DEOXYURIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23,300
Citations
C Zeng, F Pan, LA Jones, MM Lim, EA Griffin… - Brain research, 2010 - Elsevier
… Recently, a novel method for detection of DNA synthesis has been developed based on the incorporation of 5-ethynyl-2′-deoxyuridine (EdU), a thymidine analogue, into cellular DNA …
Number of citations: 233 www.sciencedirect.com
SB Buck, J Bradford, KR Gee, BJ Agnew, ST Clarke… - …, 2008 - Future Science
… Described here is an improved cell proliferation assay for the detection of S-phase cell cycle progression based upon the incorporation of 5-ethynyl-2′-deoxyuridine (EdU) instead of …
Number of citations: 330 www.future-science.com
H Zhao, HD Halicka, J Li, E Biela, K Berniak… - Cytometry Part …, 2013 - Wiley Online Library
The “click chemistry” approach utilizing 5‐ethynyl‐2′‐deoxyuridine (EdU) as a DNA precursor was recently introduced to assess DNA replication and adapted to flow‐ and imaging‐…
Number of citations: 81 onlinelibrary.wiley.com
PD Pereira, A Serra-Caetano, M Cabrita, E Bekman… - Oncotarget, 2017 - ncbi.nlm.nih.gov
… This flow-cytometric assay takes advantage of the excellent stoichiometric properties of azide-fluorochrome detection of DNA substituted with 5-ethynyl-2′-deoxyuridine (EdU). We …
Number of citations: 49 www.ncbi.nlm.nih.gov
S Diermeier‐Daucher, ST Clarke, D Hill… - Cytometry Part A …, 2009 - Wiley Online Library
Using the nucleoside analogue EdU (5‐ethynyl‐2′‐deoxyuridine) for thymidine substitution instead of BrdU (5‐bromo‐2′‐deoxyuridine) in cell proliferation assays has recently been …
Number of citations: 192 onlinelibrary.wiley.com
S Manska, R Octaviano, CC Rossetto - Journal of Biological Chemistry, 2020 - ASBMB
… Some of the most common nucleoside analogues used for pulse-labeling of DNA in cells are the deoxypyrimidine analogues 5-ethynyl-2′-deoxyuridine (EdU) and 5-ethynyl-2′-…
Number of citations: 14 www.jbc.org
L Wang, X Cao, Y Yang, C Kose… - Proceedings of the …, 2022 - National Acad Sciences
… In 2008, a strategy using 5-ethynyl-2′-deoxyuridine (EdU) and Cu-catalyzed azide alkyne cycloaddition (CuAAC) reaction (click chemistry) was developed to detect replicating DNA (5)…
Number of citations: 4 www.pnas.org
H Hua, SE Kearsey - Nucleic acids research, 2011 - academic.oup.com
… We report procedures to allow incorporation and detection of 5-ethynyl-2′-deoxyuridine (EdU) in fission yeast, a thymidine analogue which has some technical advantages over use of …
Number of citations: 47 academic.oup.com
JS Haskins, C Su, J Maeda, KD Walsh… - International journal of …, 2020 - mdpi.com
BrdU (bromodeoxyuridine) and EdU (ethynyldeoxyuridine) have been largely utilized as the means of monitoring DNA replication and cellular division. Although BrdU induces gene …
Number of citations: 15 www.mdpi.com
S Seo, K Onizuka, C Nishioka, E Takahashi… - Organic & …, 2015 - pubs.rsc.org
The representative DNA-labeling agent 5-ethynyl-2′-deoxyuridine (EdU) was chemically modified to improve its function. Chemical monophosphorylation was expected to enhance …
Number of citations: 15 pubs.rsc.org

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